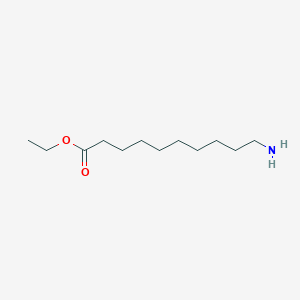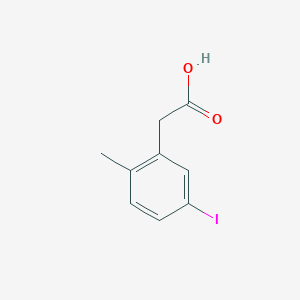
2-(5-Iodo-2-methylphenyl)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Iodo-2-methylphenyl)acetic acid is an organic compound with the molecular formula C9H9IO2 It is a derivative of acetic acid where the hydrogen atom of the methyl group is substituted by a 5-iodo-2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Iodo-2-methylphenyl)acetic acid can be achieved through several methods. One common approach involves the iodination of 2-methylphenylacetic acid. This process typically uses iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions to introduce the iodine atom at the desired position on the aromatic ring.
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2-methylphenylacetic acid is coupled with an iodoarene in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of 2-(5-Iodo-2-methylphenyl)acetic acid often employs large-scale iodination reactions using iodine and suitable oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, continuous flow reactors may be used to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Iodo-2-methylphenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride or borane.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium).
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or borane in anhydrous solvents.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the iodine atom.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or aldehydes.
Scientific Research Applications
2-(5-Iodo-2-methylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Iodo-2-methylphenyl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can play a crucial role in enhancing the compound’s binding affinity and specificity towards its target.
Comparison with Similar Compounds
2-(5-Iodo-2-methylphenyl)acetic acid can be compared with other similar compounds such as:
2-(4-Iodo-2-methylphenyl)acetic acid: Similar structure but with the iodine atom at a different position, which may affect its reactivity and biological activity.
2-(5-Bromo-2-methylphenyl)acetic acid: Bromine instead of iodine, which can influence the compound’s chemical properties and reactivity.
2-(5-Chloro-2-methylphenyl)acetic acid:
The uniqueness of 2-(5-Iodo-2-methylphenyl)acetic acid lies in the presence of the iodine atom, which can significantly impact its chemical reactivity and biological activity compared to its halogenated analogs.
Properties
Molecular Formula |
C9H9IO2 |
|---|---|
Molecular Weight |
276.07 g/mol |
IUPAC Name |
2-(5-iodo-2-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H9IO2/c1-6-2-3-8(10)4-7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
InChI Key |
CGFUXJXMXDVJDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)I)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


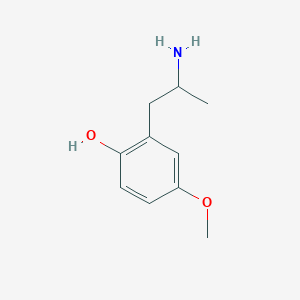


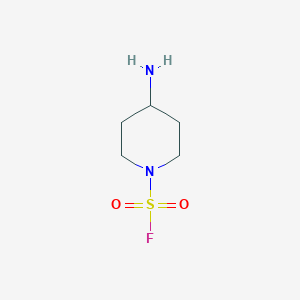
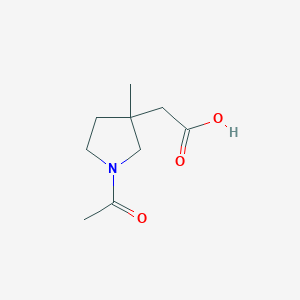



![1,3-diethyl 2-acetamido-2-({7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)propanedioate](/img/structure/B15306369.png)

![3-[(Dimethylamino)methyl]benzene-1-sulfonylchloridehydrochloride](/img/structure/B15306377.png)

